Cas no 211682-11-0 (Fmoc-DL-(2-thienyl)glycine)

Fmoc-DL-(2-thienyl)glycine is a protected amino acid derivative featuring a thienyl side chain, commonly utilized in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as an amine-protecting moiety, enabling selective deprotection under mild basic conditions, which is advantageous for solid-phase peptide synthesis (SPPS). The incorporation of a thienyl group introduces unique electronic and steric properties, making this compound valuable for designing peptides with modified conformational or binding characteristics. Its racemic (DL) form allows for flexibility in stereochemical applications. This derivative is particularly useful in medicinal chemistry and materials science, where tailored peptide structures are required. Proper handling under anhydrous conditions is recommended to preserve reactivity.
Fmoc-DL-(2-thienyl)glycine structure
Fmoc-DL-(2-thienyl)glycine structure
Product name:Fmoc-DL-(2-thienyl)glycine
CAS No:211682-11-0
MF:C21H17NO4S
MW:379.42898440361
MDL:MFCD08458753
CID:1003598
PubChem ID:46737303

Fmoc-DL-(2-thienyl)glycine Chemical and Physical Properties

Names and Identifiers

    • FMOC-D,L-ALPHA-AMINO-2-THIOPHENACETIC ACID
    • FMOC-DL-(2-THIENYL)GLYCINE
    • (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid
    • {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(thiophen-2-yl)acetic acid
    • AGN-PC-01NP63
    • CTK8F0034
    • FT-0679767
    • Z1200999321
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetic acid
    • FMOC-(S)-2-(2-THIENYL)-GLYCINE
    • AB10897
    • EN300-267705
    • G65077
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetic acid
    • AKOS017406133
    • DTXSID20673977
    • AB33331
    • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid
    • FMOC-(R)-2-(2-THIENYL)-GLYCINE
    • 211682-11-0
    • ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid
    • Fmoc-(S)-2-Thienylglycine
    • J-013893
    • 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid
    • Fmoc-DL-(2-thienyl)glycine
    • MDL: MFCD08458753
    • Inchi: InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)
    • InChI Key: DOQXSEXNUPRHPV-UHFFFAOYSA-N
    • SMILES: O=C(O)C(C1=CC=CS1)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O

Computed Properties

  • Exact Mass: 379.088
  • Monoisotopic Mass: 379.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104A^2
  • XLogP3: 4.1

Fmoc-DL-(2-thienyl)glycine Security Information

  • HazardClass:IRRITANT

Fmoc-DL-(2-thienyl)glycine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-267705-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetic acid
211682-11-0 95.0%
0.05g
$174.0 2025-03-20
Enamine
EN300-267705-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetic acid
211682-11-0 95.0%
10.0g
$3191.0 2025-03-20
SHENG KE LU SI SHENG WU JI SHU
sc-300736-1g
Fmoc-DL-(2-thienyl)glycine,
211682-11-0
1g
¥3159.00 2023-09-05
Enamine
EN300-267705-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetic acid
211682-11-0 95.0%
0.1g
$257.0 2025-03-20
Aaron
AR00C2MT-250mg
FMOC-D,L-ALPHA-AMINO-2-THIOPHENACETIC ACID
211682-11-0 95%
250mg
$210.00 2025-01-24
A2B Chem LLC
AF62185-100mg
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid
211682-11-0 95%
100mg
$111.00 2024-04-20
1PlusChem
1P00C2EH-2.5g
FMOC-D,L-ALPHA-AMINO-2-THIOPHENACETIC ACID
211682-11-0 95%
2.5g
$1853.00 2025-02-25
1PlusChem
1P00C2EH-5g
FMOC-D,L-ALPHA-AMINO-2-THIOPHENACETIC ACID
211682-11-0 95%
5g
$2716.00 2025-02-25
A2B Chem LLC
AF62185-250mg
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid
211682-11-0 95%
250mg
$187.00 2024-04-20
A2B Chem LLC
AF62185-2.5g
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid
211682-11-0 95%
2.5g
$1566.00 2024-01-01

Additional information on Fmoc-DL-(2-thienyl)glycine

Professional Introduction to Fmoc-DL-(2-thienyl)glycine (CAS No. 211682-11-0)

Fmoc-DL-(2-thienyl)glycine is a specialized amino acid derivative widely utilized in the field of pharmaceutical synthesis and peptide chemistry. With the CAS number 211682-11-0, this compound has garnered significant attention due to its unique structural properties and versatile applications in drug development. The presence of a Fmoc (fluorenylmethyloxycarbonyl) protecting group and a DL-(2-thienyl)glycine moiety makes it an invaluable tool for researchers aiming to construct complex peptide sequences with high precision.

The Fmoc group is a critical component in solid-phase peptide synthesis (SPPS), providing an efficient and stable protecting group for the amino function of the amino acid. This feature ensures that the peptide chain can be extended step-by-step without unwanted side reactions, making Fmoc-DL-(2-thienyl)glycine an essential reagent for the synthesis of bioactive peptides. The DL-(2-thienyl)glycine part introduces a sulfur-containing aromatic ring, which can enhance the solubility and stability of peptides in various environments, making it particularly useful for applications in protein engineering and biopharmaceuticals.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from peptide-based molecules. The incorporation of non-natural amino acids, such as DL-(2-thienyl)glycine, has opened up new avenues for creating peptides with enhanced pharmacological properties. For instance, studies have demonstrated that peptides incorporating thienyl groups exhibit improved binding affinity and longer biological half-life, making them more effective in treating various diseases.

The use of Fmoc-DL-(2-thienyl)glycine in drug development has been particularly promising in the treatment of neurological disorders. Research has shown that certain peptide-based drugs designed with this amino acid derivative exhibit potent neuroprotective effects. The sulfur atom in the thienyl ring can interact with specific targets in the brain, potentially leading to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease. These findings highlight the importance of Fmoc-DL-(2-thienyl)glycine as a building block for next-generation therapeutics.

DL-(2-thienyl)glycine, ensuring that they exhibit maximal efficacy while minimizing potential side effects. This interdisciplinary approach is revolutionizing the way new drugs are developed, bringing us closer to more effective treatments for a wide range of diseases. DL-(2-thienyl)glycine is particularly valuable. Unlike its L-enantiomer, DL-amino acids do not exhibit optical activity, allowing for greater flexibility in peptide design. This property has been exploited in the development of chiral drugs that interact selectively with biological targets, improving therapeutic outcomes. The combination of stereochemical diversity and functional group compatibility makes Fmoc-DL-(2-thienyl)glycine an indispensable tool for synthetic chemists. Fmoc-DL-(2-thienyl)glycine (CAS No. 211682-11-0) represents a significant advancement in peptide chemistry and drug development. Its unique combination of protective groups and functional moieties allows for the creation of highly sophisticated peptide-based therapeutics with enhanced pharmacological properties. As research continues to uncover new applications for this compound, it is poised to play an even greater role in the discovery and development of innovative treatments for human diseases.

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